Cas no 51108-30-6 (4-chloro-2,3-dihydro-1H-isoindole-1,3-dione)

4-Chloro-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring a chloro-substituted isoindole-1,3-dione core. This structure imparts reactivity suitable for applications in pharmaceutical intermediates and organic synthesis. The chloro group enhances electrophilic properties, facilitating further functionalization, while the cyclic imide moiety offers stability and compatibility with diverse reaction conditions. Its well-defined molecular framework makes it valuable for constructing complex molecules, particularly in medicinal chemistry for the development of bioactive compounds. The compound's purity and consistent performance are critical for reproducible results in research and industrial processes. Proper handling and storage are recommended to maintain its integrity.
4-chloro-2,3-dihydro-1H-isoindole-1,3-dione structure
51108-30-6 structure
商品名:4-chloro-2,3-dihydro-1H-isoindole-1,3-dione
CAS番号:51108-30-6
MF:C8H4ClNO2
メガワット:181.575860977173
MDL:MFCD09836555
CID:375555
PubChem ID:231238

4-chloro-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質

名前と識別子

    • 1H-Isoindole-1,3(2H)-dione,4-chloro-
    • 4-chloroisoindole-1,3-dione
    • 4-chloroisoindoline-1,3-dione
    • 3-chlorophthalimide
    • 3-chloro-phthalimide
    • 4-Chlor-isoindolin-1,3-dion
    • 4-chloro-1,3-dioxo-1,3-dihydro-isoindol
    • 4-chloro-1h-isoindole-1,3(2h)-dione
    • 4-chloro-isoindole-1,3-dione
    • 4-chloro-isoindoline-1,3-dione
    • AC1L5L9M
    • AR-1G1469
    • CTK4J3642
    • NSC27007
    • SureCN261439
    • 4-Chloro-1,3-dioxo-1,3-dihydroisoindole
    • 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione
    • DTXSID80282645
    • BCA10830
    • SB64255
    • CS-0037451
    • AKOS005064566
    • FT-0753843
    • 1H-Isoindole-1,3(2H)-dione, 4-chloro-
    • AS-59179
    • Chlorphthalimid
    • MFCD09836555
    • SCHEMBL261439
    • 51108-30-6
    • APOAEMIYHVGWEZ-UHFFFAOYSA-N
    • SY126155
    • NSC-27007
    • NSC 27007
    • DA-05340
    • MDL: MFCD09836555
    • インチ: 1S/C8H4ClNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12)
    • InChIKey: APOAEMIYHVGWEZ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC2C(NC(C=21)=O)=O

計算された属性

  • せいみつぶんしりょう: 180.99312
  • どういたいしつりょう: 180.993056
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • 密度みつど: 1.519±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 233 ºC
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • 屈折率: 1.626
  • ようかいど: 極微溶性(0.71 g/l)(25ºC)、
  • PSA: 46.17

4-chloro-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0021-10G
4-chloro-2,3-dihydro-1H-isoindole-1,3-dione
51108-30-6 95%
10g
¥ 8,764.00 2023-04-13
Chemenu
CM149039-1g
4-chloroisoindoline-1,3-dione
51108-30-6 95%
1g
$424 2021-08-05
Alichem
A199010110-1g
4-Chloroisoindoline-1,3-dione
51108-30-6 95%
1g
$457.53 2023-09-01
abcr
AB454962-1g
4-Chloro-1H-isoindole-1,3(2H)-dione; .
51108-30-6
1g
€857.10 2025-02-19
1PlusChem
1P00DLKE-1g
4-chloroisoindole-1,3-dione
51108-30-6 95%
1g
$189.00 2024-04-30
A2B Chem LLC
AG33678-1g
1H-Isoindole-1,3(2h)-dione, 4-chloro-
51108-30-6 95%
1g
$187.00 2024-04-19
A2B Chem LLC
AG33678-100mg
1H-Isoindole-1,3(2h)-dione, 4-chloro-
51108-30-6 95%
100mg
$40.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0021-1g
4-chloro-2,3-dihydro-1H-isoindole-1,3-dione
51108-30-6 95%
1g
¥1754.0 2024-04-18
Crysdot LLC
CD11113393-1g
4-Chloroisoindoline-1,3-dione
51108-30-6 95+%
1g
$453 2024-07-17
1PlusChem
1P00DLKE-500mg
4-chloroisoindole-1,3-dione
51108-30-6 95%
500mg
$114.00 2024-04-30

4-chloro-2,3-dihydro-1H-isoindole-1,3-dione 関連文献

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4-chloro-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報

Chemical Profile of 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 51108-30-6)

4-chloro-2,3-dihydro-1H-isoindole-1,3-dione, identified by its Chemical Abstracts Service (CAS) number 51108-30-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoindole class, a structural motif known for its diverse biological activities and potential applications in drug development. The presence of a chloro substituent at the 4-position and the dihydroisoindole core contribute to its unique chemical properties, making it a valuable scaffold for synthetic chemists and biologists alike.

The structural framework of 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione consists of a seven-membered aromatic ring system with substituents that influence its reactivity and biological interactions. The dihydro prefix indicates the saturation of the isoindole ring at the 2 and 3 positions, which can modulate electronic and steric effects on the molecule. This modification often enhances binding affinity to biological targets, a crucial factor in drug design. The 1,3-dione moiety represents a carbonyl group at the 1 and 3 positions of the isoindole ring, which can participate in various chemical reactions such as condensation or Michael additions, providing multiple pathways for further derivatization.

In recent years, there has been a surge in research focused on isoindole derivatives due to their reported pharmacological properties. Studies have demonstrated that compounds within this class exhibit activities ranging from anti-inflammatory to anticancer effects. The chloro substituent in 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione is particularly noteworthy, as halogenated aromatic compounds are frequently explored for their ability to enhance metabolic stability and binding interactions with biological receptors. The chloro group can act as a bioisostere for other halogen atoms like fluorine or bromine, which are commonly used in drug molecules to improve pharmacokinetic profiles.

One of the most compelling aspects of 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione is its potential as a building block for more complex pharmacophores. Researchers have leveraged this compound to synthesize novel derivatives with enhanced biological activity. For instance, modifications at the 2-position or introduction of additional functional groups have led to compounds with improved efficacy in preclinical models. The dihydroisoindole core provides a stable platform that can be further functionalized without compromising structural integrity, allowing for rapid exploration of chemical space.

The synthesis of 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by chlorination steps to introduce the chloro substituent at the 4-position. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic pathways, reducing the need for hazardous reagents or excessive purification steps. These improvements align with broader trends in green chemistry aimed at minimizing waste and energy consumption in pharmaceutical manufacturing.

The biological significance of 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione has been investigated through various experimental approaches. In vitro studies have shown that this compound can interact with specific enzymes or receptors involved in disease pathways. For example, preliminary data suggest that it may modulate the activity of certain kinases or transcription factors relevant to cancer biology. Additionally, its interaction with cellular components such as DNA or proteins has been explored to understand its mechanism of action. These studies provide valuable insights into how structural modifications can influence biological activity and guide future drug design efforts.

The pharmaceutical industry remains keenly interested in isoindole derivatives due to their versatility and potential therapeutic applications. Companies are investing in research programs aimed at identifying new lead compounds based on this scaffold. The unique combination of electronic and steric features present in 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione makes it an attractive candidate for further development. Collaborative efforts between academic researchers and industry scientists are accelerating the discovery process by combining computational modeling with experimental validation.

Looking ahead, the future prospects for 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione appear promising as new synthetic methodologies continue to emerge and our understanding of its biological properties deepens. Innovations in high-throughput screening technologies may enable faster identification of derivatives with enhanced therapeutic potential. Furthermore, advancements in computational chemistry are allowing researchers to predict molecular behavior with greater accuracy before conducting costly wet-lab experiments. These developments collectively contribute to a more efficient pipeline for translating laboratory discoveries into clinical applications.

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Amadis Chemical Company Limited
(CAS:51108-30-6)4-chloro-2,3-dihydro-1H-isoindole-1,3-dione
A1087541
清らかである:99%
はかる:1g
価格 ($):253.0